6-Bromo-2-chloronicotinic acid
Overview
Description
6-Bromo-2-chloronicotinic acid is a halogenated heterocycle . It has the empirical formula C6H3BrClNO2 and a molecular weight of 236.45 . The compound is typically sold in solid form .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-chloronicotinic acid is represented by the SMILES stringOC(=O)c1ccc(Br)nc1Cl
. This indicates that the molecule contains a carboxylic acid group (OC(=O)) and a bromine and chlorine atom attached to a pyridine ring. Physical And Chemical Properties Analysis
6-Bromo-2-chloronicotinic acid has a molecular weight of 236.45 and a density of 1.9±0.1 g/cm3 . It has a boiling point of 361.1±42.0 °C at 760 mmHg . The compound is solid in form .Scientific Research Applications
Pharmaceutical Intermediates
6-Bromo-2-chloronicotinic acid is an important pharmaceutical intermediate . It is used in the synthesis of various drugs, contributing to the development of new therapeutic agents .
Synthesis of Pranoprofen
This compound and its derivatives are commonly used in the synthesis of pranoprofen , a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation .
Synthesis of Diflufenican
6-Bromo-2-chloronicotinic acid is also used in the synthesis of diflufenican , an herbicide used for selective pre- and post-emergence control of broadleaf weeds .
Production of N-Phenylamides
A series of N-phenylamides of 5-bromo-6-chloronicotinic acid and 5-bromo-2-chloronicotinic acid were synthesized . These compounds have potential applications in various fields, including medicinal chemistry .
Anti-Inflammatory and Analgesic Efficacy
2-substituted aryl derivatives of nicotinic acid, including 2-Bromo aryl substituents, have shown anti-inflammatory and analgesic efficacy . This suggests potential applications of 6-Bromo-2-chloronicotinic acid in the development of new anti-inflammatory and analgesic drugs .
Treatment of Various Diseases
Nicotinic acid derivatives, including 6-Bromo-2-chloronicotinic acid, have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease .
Safety And Hazards
6-Bromo-2-chloronicotinic acid is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
properties
IUPAC Name |
6-bromo-2-chloropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHIGVLXOXJJMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673911 | |
Record name | 6-Bromo-2-chloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloronicotinic acid | |
CAS RN |
1060815-67-9 | |
Record name | 6-Bromo-2-chloro-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-chloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1060815-67-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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